molecular formula C16H18O2 B12614027 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane CAS No. 918525-10-7

2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane

Cat. No.: B12614027
CAS No.: 918525-10-7
M. Wt: 242.31 g/mol
InChI Key: PIIQGJXAVQXGLG-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes. These compounds are characterized by a seven-membered ring containing two oxygen atoms. The presence of the naphthalene moiety in its structure adds to its aromatic properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane typically involves the reaction of naphthalene derivatives with appropriate reagents to form the dioxepane ring. One common method involves the use of propane-1,3-dithiol and a Lewis acid to form the dioxepane structure . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetonaphthone .

Scientific Research Applications

2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving the interaction of aromatic compounds with biological molecules.

    Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane exerts its effects involves its interaction with molecular targets and pathways. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the dioxepane ring can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is unique due to the presence of the dioxepane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The oxygen atoms in the ring can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications.

Properties

CAS No.

918525-10-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-methyl-2-naphthalen-2-yl-1,3-dioxepane

InChI

InChI=1S/C16H18O2/c1-16(17-10-4-5-11-18-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,4-5,10-11H2,1H3

InChI Key

PIIQGJXAVQXGLG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCCO1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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